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molecular formula C13H10BrNO3 B8505380 6-(4-Bromo-3-(hydroxymethyl)phenoxy)nicotinaldehyde

6-(4-Bromo-3-(hydroxymethyl)phenoxy)nicotinaldehyde

Cat. No. B8505380
M. Wt: 308.13 g/mol
InChI Key: YCDAOVDFFWHYBD-UHFFFAOYSA-N
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Patent
US08461135B2

Procedure details

Coupling reaction of 6-chloronicotinaldehyde (5.4 g, 38.15 mmol) and 4-bromo-3-(hydroxymethyl)phenol (8.15 g, 38.15 mmol) in the presence of K2CO3 (8.5 g, 1.5 eq) in DMF (100 mL) for 2 h at 100° C. under N2 gave the desired 6-(4-bromo-3-(hydroxymethyl)phenoxy)nicotinaldehyde (8.03 g, 26.1 mmol, yield 68.3%) as a white solid after silica gel column purification (hexane:EtOAc=3:1, v/v).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][N:3]=1.[Br:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][C:12]=1[CH2:18][OH:19].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Br:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][N:3]=2)=[CH:13][C:12]=1[CH2:18][OH:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
ClC1=NC=C(C=O)C=C1
Name
Quantity
8.15 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O)CO
Name
Quantity
8.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(OC2=NC=C(C=O)C=C2)C=C1)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26.1 mmol
AMOUNT: MASS 8.03 g
YIELD: PERCENTYIELD 68.3%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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